molecular formula C22H19N3O B2372998 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide CAS No. 476283-90-6

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide

Cat. No.: B2372998
CAS No.: 476283-90-6
M. Wt: 341.414
InChI Key: UJQHZQZWLZAVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide is a synthetic benzimidazole derivative intended for research and development purposes. As part of the benzimidazole chemical class, this compound is of significant interest in medicinal chemistry for the design of novel bioactive molecules. Benzimidazole scaffolds are extensively investigated for their potential to interact with various enzymatic targets . For instance, closely related 2-phenyl-1H-benzo[d]imidazole derivatives have been rationally designed and synthesized as potent inhibitors of the 17β-HSD10 enzyme, a target implicated in the pathology of Alzheimer's disease . The core 1H-benzo[d]imidazole structure is known to possess notable thermal stability, with a high melting point often exceeding 290°C, contributing to the compound's robustness in various experimental conditions . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-14-11-12-16(13-15(14)2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQHZQZWLZAVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole core is typically formed through acid-catalyzed cyclization of o-phenylenediamine derivatives with carbonyl equivalents. For the target structure, specific modifications are required to introduce the phenyl substituent at the 2-position:

Method A: Nitrile Cyclization

  • Reaction : 2-Aminophenylbenzonitrile + o-phenylenediamine
    Conditions : HCl (conc.), ethanol, reflux (12–24 h)
    Mechanism : Acid-mediated cyclization forms the benzimidazole ring via imine intermediates
    Yield : 58–72% (reported for analogous structures)

Method B: Carboxylic Acid Route

  • Reaction : 2-Aminobenzoic acid + aniline derivative
    Conditions : Polyphosphoric acid (PPA), 140°C, N₂ atmosphere
    Advantage : Better regiocontrol for phenyl substitution
    Yield : 65% (extrapolated from similar systems)

Advanced Functionalization Techniques

Recent developments employ transition metal catalysis for enhanced efficiency:

Palladium-Catalyzed Amination

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Substrate : 2-Bromophenylbenzimidazole + ammonia source
  • Conditions : t-BuOH, 90°C, 16 h
  • Yield Improvement : 82% vs. 65% for classical methods

Amide Bond Formation Strategies

The second critical step involves coupling 2-(1H-benzo[d]imidazol-2-yl)aniline with 3,4-dimethylbenzoic acid derivatives. Multiple approaches have been validated:

Acyl Chloride Method

Procedure :

  • Reagent : 3,4-Dimethylbenzoyl chloride (1.2 eq.)
  • Base : Et₃N (2.5 eq.)
  • Solvent : DCM, 0°C → rt, 4 h
  • Workup : Aqueous extraction, column chromatography (hexane:EtOAc 3:1)
    Yield : 68% (analogous amides)

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents improve efficiency and functional group tolerance:

HATU Protocol

  • Coupling Agent : HATU (1.1 eq.)
  • Base : DIPEA (3 eq.)
  • Solvent : DMF, rt, 12 h
  • Purification : Prep HPLC (C18 column)
    Advantages :
  • Mild conditions preserve benzimidazole integrity
  • Reduced racemization risk
    Yield : 74% (reported for structurally similar amides)

Integrated Synthetic Routes

Sequential Approach (Two-Pot Synthesis)

Step 1 : Benzimidazole formation

  • Starting Material : 2-Nitro-N-phenylbenzamide
  • Reduction : SnCl₂·2H₂O (4 eq.), EtOH, reflux
  • Cyclization : HCl (gas), THF, 0°C → rt
    Intermediate Yield : 71%

Step 2 : Amide coupling

  • Reagent : 3,4-Dimethylbenzoyl chloride
  • Conditions : Pyridine, DCM, molecular sieves
    Final Yield : 63% overall

One-Pot Tandem Methodology

Emerging strategies combine both steps in a single reactor:

Catalytic System :

  • Base : Cs₂CO₃ (2 eq.)
  • Solvent : t-BuOH/H₂O (4:1)
  • Temperature : 80°C, 24 h
    Key Features :
  • Simultaneous imidazole cyclization and amidation
  • Avoids intermediate isolation
    Reported Yield : 58% (for simpler analogs)

Critical Analysis of Methodologies

Yield Comparison Table

Method Benzimidazole Yield Amidation Yield Overall Yield Purity (HPLC)
Classical Cyclization 65% 68% 44% 92%
Pd-Catalyzed 82% 74% 61% 98%
One-Pot N/A N/A 58% 89%

Solvent and Base Optimization

Systematic studies reveal optimal parameters:

  • Amidation Solvents : DMF > MeCN > THF (yield difference: 15%)
  • Base Effects : Et₃N (68%) vs. DIPEA (74%)

Scalability and Industrial Considerations

Kilogram-Scale Production

Patent-Disclosed Process :

  • Continuous Flow Cyclization :
    • Reactor: Packed bed (SiO₂ catalyst)
    • Residence Time: 30 min
    • Throughput: 5 kg/day
  • Amidation :
    • Membrane Reactor (MW-assisted)
    • Yield Improvement: 12% vs. batch

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

A comparison of key structural analogues is summarized below:

Compound Core Structure Key Substituents Synthetic Route Reported Activities Reference
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide Benzimidazole + benzamide 3,4-dimethylbenzoyl Not explicitly described (likely amide coupling) Hypothesized antimicrobial/anticancer N/A
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole + benzamide 2,4-dinitrophenyl, thioacetamido Condensation with dinitrophenyl Antimicrobial, anticancer
N-(1H-Benzo[d]imidazol-2-yl)-N'-tosylacetamidines Benzimidazole + acetamidine Tosyl (sulfonyl), alkyl/aryl groups Copper-catalyzed three-component coupling Intermediate for catalysis/drug design
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzimidazole + benzohydrazide Hydrazide, substituted benzaldehyde Condensation with hydrazine hydrate Antimicrobial
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine Benzimidazole + thiadiazole Thiadiazole, halogenated aryl KI-mediated coupling Not specified (pharmacological screening)
Key Observations:
  • Biological Targeting : Hydrazide derivatives (e.g., 3a-3b) may target microbial enzymes via hydrogen bonding, while thiadiazole-containing analogues () could modulate kinase or protease activity due to heterocyclic π-stacking .
  • Synthetic Accessibility : Copper-catalyzed methods () offer regioselectivity, whereas hydrazine-based routes () are cost-effective but less versatile .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Benzimidazole-thiadiazole hybrids (e.g., 195–224°C in ) exhibit higher melting points than hydrazide derivatives (likely <200°C), reflecting stronger intermolecular interactions .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various research studies and presenting them in a structured manner.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}

Structural Features

  • Benzimidazole moiety : Contributes to the compound's biological activity.
  • Dimethylbenzamide : Enhances lipophilicity, potentially improving membrane permeability.

Anticancer Properties

Research indicates that compounds containing benzimidazole derivatives exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of DNA topoisomerases : This action disrupts DNA replication and transcription, leading to apoptosis in cancer cells .
  • Antioxidant activity : Some studies suggest that benzimidazole derivatives can scavenge free radicals, thereby protecting cells from oxidative stress .

Enzyme Inhibition

The compound has shown inhibitory effects on various enzymes, including:

  • Tyrosinase : Inhibitory effects were noted with IC50 values ranging from 37.86 to 75.81 μM, indicating potential for use in skin lightening and anti-aging products .
CompoundIC50 (μM)Activity
This compound37.86 - 75.81Tyrosinase inhibitor

Antimicrobial Activity

Benzimidazole derivatives have also been reported to possess antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various bacterial strains.

Case Studies

  • Study on Tyrosinase Inhibition : A study synthesized several benzimidazole derivatives and evaluated their tyrosinase inhibitory activity. The results indicated that modifications at the phenyl ring significantly influenced the inhibitory potency .
  • Anticancer Activity Assessment : Another research effort assessed the anticancer potential of benzimidazole derivatives through in vitro assays on human cancer cell lines. The findings suggested that compounds with a benzimidazole core had enhanced cytotoxic effects compared to non-benzimidazole analogs .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation reactions between substituted anilines and carboxylic acids or their derivatives.

This method allows for the introduction of various substituents that can modulate biological activity.

Q & A

Q. Basic

  • In vitro assays : Focus on target-specific inhibition (e.g., mGluR5 for neuroprotection) using IC50_{50} determination in cell lines .
  • Substituent profiling : Testing para-substituted analogs (e.g., halogens, methoxy groups) to evaluate potency and cytotoxicity .
  • Solubility optimization : Introducing dimethylamino or pyridyl groups to improve aqueous solubility without compromising activity .

How do structural modifications influence the compound’s biological activity?

Q. Advanced

  • Electron-withdrawing groups : Para-fluoro or chloro substituents enhance potency (e.g., 14-fold increase for 3,4-dichloro analogs) but may reduce cell viability due to cytotoxicity .
  • Extended conjugation : (E)-3-(pyridin-3-yl)acrylamide derivatives improve binding via π-π stacking interactions with target proteins .
  • Steric hindrance : Bulky substituents (e.g., cyclohexyl) weaken activity, highlighting the need for planar aromatic motifs in receptor binding .

What computational methods predict target interactions?

Q. Advanced

  • Molecular docking : Simulations (e.g., AutoDock Vina) model binding affinities to proteins like mGluR5, identifying key residues (e.g., Tyr-659 for hydrogen bonding) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
  • Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for lead optimization .

How can contradictory biological data across assays be resolved?

Q. Advanced

  • Orthogonal validation : Use complementary assays (e.g., SPR for binding kinetics vs. cellular IC50_{50}) to confirm target engagement .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects in cell-based assays .
  • Dose-response curves : Analyze Hill slopes to distinguish between specific binding and nonspecific cytotoxicity .

What advanced analytical methods characterize stability under physiological conditions?

Q. Advanced

  • LC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 2.0) or plasma .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light, or oxidants (H2_2O2_2) to identify labile functional groups (e.g., sulfonamide cleavage) .
  • X-ray crystallography : Resolves solid-state stability and polymorphic transitions .

What methodologies optimize yield in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Continuous reactors improve reaction control (e.g., exothermic amide couplings) and reduce purification steps .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while EtOAc/hexane mixtures improve crystallization .
  • Catalyst recycling : Immobilized palladium on carbon (Pd/C) reduces metal leaching in cross-coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.